REACTION_CXSMILES
|
[CH3:1]OC.[CH3:4][CH:5]([CH3:7])[CH3:6].[CH3:8][CH:9]=[CH:10][CH3:11].C=O>CO.C1C=CC=CC=1.C1(C)C=CC=CC=1.C1(C)C(C)=CC=CC=1>[CH2:4]=[C:5]([CH3:7])[CH3:6].[CH2:8]=[CH:9][CH:10]([CH3:1])[CH3:11]
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Name
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Quantity
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0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
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Name
|
alcohols
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
ethers
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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|
Name
|
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Quantity
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0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC
|
Name
|
hydrocarbons
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
hydrogen hydrocarbon
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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|
Name
|
isoalkane
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Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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|
Name
|
olefin
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
aromatic hydrocarbons
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
alkylbenzenes
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
olefins
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
alkyl halides
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
alcohols
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
aromatic hydrocarbon
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
aromatic hydrocarbons
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
hydrocarbons
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
hydrocarbons
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
aromatic hydrocarbon
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Name
|
hydrocarbon
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
paraffins
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
hydrogen hydrocarbon
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
hydrogen hydrocarbon
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
with reaction conditions
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Type
|
CUSTOM
|
Details
|
of from about 300° C. to about 700° C.
|
Type
|
CUSTOM
|
Details
|
of from about 300° C. to about 700° C.
|
Type
|
CUSTOM
|
Details
|
with reaction conditions
|
Type
|
CUSTOM
|
Details
|
of from about 100° C. to about 700° C.
|
Type
|
CUSTOM
|
Details
|
of from about 100° C. to about 700° C.
|
Type
|
CUSTOM
|
Details
|
of from about 300° C. to about 550° C.
|
Type
|
CUSTOM
|
Details
|
more preferably from about 370° C. to about 500° C.
|
Type
|
CUSTOM
|
Details
|
of from about 230° C. to about 510° C.
|
Type
|
CUSTOM
|
Details
|
of from about 200° C. to about 760° C.
|
Type
|
CUSTOM
|
Details
|
of from about -25° C. to about 400° C., e.g.
|
Type
|
CUSTOM
|
Details
|
from about 75° C. to about 200° C.
|
Type
|
CUSTOM
|
Details
|
of from about 340° C. to about 500° C.
|
Type
|
CUSTOM
|
Details
|
of from about 340° C. to about 500° C.
|
Name
|
|
Type
|
product
|
Smiles
|
C=C(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
C=CC(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |